molecular formula C6H4N2O3S B185826 Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide CAS No. 142141-07-9

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide

Cat. No.: B185826
CAS No.: 142141-07-9
M. Wt: 184.17 g/mol
InChI Key: OCDUJMWEISRJAC-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with sulfur-containing reagents, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism by which Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is unique due to its fused ring system and the presence of both nitrogen and sulfur atoms, which confer specific electronic and steric properties. These characteristics make it a valuable scaffold for the development of new compounds with tailored functionalities.

Properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUJMWEISRJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569103
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142141-07-9
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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